(E)-2-Cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide
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Overview
Description
Scientific Research Applications
Corrosion Inhibition Properties
A study by Ahmed Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Using various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, they found these compounds, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, to be effective, suggesting similar utility for (E)-2-Cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide.
Optical Properties and Mechanofluorochromism
Research by Qing‐bao Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, revealed different optical properties due to distinct stacking modes. These compounds demonstrated mechanofluorochromic properties, indicating potential applications in material science for similar compounds like this compound.
Biochemical Applications
A study by Sutapa Ghosh et al. (1999) investigated analogs of A77 1726, an active metabolite of the immunosuppressive drug leflunomide, including compounds like 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide. These analogs, sharing structural similarities with this compound, displayed planar conformations favorable for binding in biochemical applications.
Catalysis and Chemical Synthesis
In the field of catalysis and chemical synthesis, Makoto N. Masuno and T. Molinski (2001) described the selective reduction of 2-aryl-1-N-carboalkoxyenamines to corresponding arylethylamine carbamates. This process, relevant to the synthesis of various organic compounds, could inform potential synthesis pathways for related compounds like this compound.
Mechanism of Action
Properties
IUPAC Name |
(E)-2-cyano-N-(2-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c26-18-23(25(28)27-15-14-20-8-3-1-4-9-20)16-22-12-7-13-24(17-22)29-19-21-10-5-2-6-11-21/h1-13,16-17H,14-15,19H2,(H,27,28)/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSVGYLLNORJAB-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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